HUMAN HCC-1

Protease-dependent chemokine activation Receptor binding affinity Post-translational regulation

HUMAN HCC-1 (CAS 169146-44-5), also designated CCL14, CCL14a, or Hemofiltrate CC Chemokine-1, is a 74-amino-acid, 8.7 kDa non-glycosylated polypeptide belonging to the CC (β) chemokine family. Encoded by the CCL14 gene on chromosome 17q11.2 within a tandem gene cluster that also produces the bicistronic isoform CCL14b (HCC-3) and the related chemokine CCL15 (HCC-2), HCC-1 is distinguished from most CC chemokines by its constitutive expression in multiple normal tissues and its exceptionally high circulating concentration of 1–80 nM in human plasma.

Molecular Formula C28H24N2O2
Molecular Weight 0
CAS No. 169146-44-5
Cat. No. B1169849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHUMAN HCC-1
CAS169146-44-5
Molecular FormulaC28H24N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HUMAN HCC-1 (CCL14/CCL14a) Recombinant Chemokine: Product Definition and Procurement-Grade Baseline Characterization


HUMAN HCC-1 (CAS 169146-44-5), also designated CCL14, CCL14a, or Hemofiltrate CC Chemokine-1, is a 74-amino-acid, 8.7 kDa non-glycosylated polypeptide belonging to the CC (β) chemokine family [1]. Encoded by the CCL14 gene on chromosome 17q11.2 within a tandem gene cluster that also produces the bicistronic isoform CCL14b (HCC-3) and the related chemokine CCL15 (HCC-2), HCC-1 is distinguished from most CC chemokines by its constitutive expression in multiple normal tissues and its exceptionally high circulating concentration of 1–80 nM in human plasma [1][2]. The mature protein is generated by proteolytic cleavage of a 19-amino-acid signal peptide from a 93-residue precursor and shares approximately 46% amino acid identity with MIP-1α (CCL3) and MIP-1β (CCL4) [1]. Critically, the biological activity of HCC-1 is governed by a unique N-terminal proteolytic processing mechanism: the full-length form CCL14a(1–74) is a low-affinity CCR1 agonist with negligible CCR5 activity, whereas removal of eight N-terminal residues yields CCL14a(9–74), a high-affinity agonist of both CCR1 and CCR5 that also exhibits potent anti-HIV-1 entry activity [3][4].

Proteolytic activation-dependent CC chemokine with conditional CCR1/CCR5 agonism
N-terminal processing model for uPA/plasmin pathway studies
High endogenous plasma concentration relevant for receptor occupancy research

Why CCL14/HCC-1 Cannot Be Replaced by Generic CC Chemokine Analogs in Research and Industrial Applications


Generic substitution among CC chemokines is precluded by HCC-1's three defining biochemical features, each with direct experimental consequences. First, HCC-1 is among the very few chemokines whose receptor agonism is conditionally controlled by N-terminal proteolysis: the full-length propeptide CCL14a(1–74) is an inactive or weak CCR1 agonist, whereas the serine-protease-processed form CCL14a(9–74) gains >10,000-fold higher CCR1 binding affinity and acquires de novo CCR5 agonism [1][2]. Other CC chemokines such as CCL3 (MIP-1α) and CCL5 (RANTES) are fully active without such processing, making HCC-1 the molecule of choice for researchers studying protease-dependent chemokine activation cascades. Second, HCC-1 binds CCR1 with an affinity (IC₅₀ = 93 nM for the full-length form) that is approximately 72-fold lower than that of MIP-1α (IC₅₀ = 1.3 nM), meaning that MIP-1α cannot serve as a surrogate for HCC-1 in CCR1 occupancy or signaling studies [3]. Conversely, the processed form CCL14a(9–74) matches CCL5 in CCR1 and CCR5 binding affinity, but differs in downstream signaling bias, precluding simple replacement [2]. Third, the CCL14b (HCC-3) isoform, produced by alternative splicing, contains a 16-amino-acid insertion (QTGGKPKVVKIQLKLVG) at position 27 that structurally distinguishes it from HCC-1; its receptor pharmacology has not been systematically characterized, introducing significant experimental uncertainty for any application where isoform identity matters [4]. These three dimensions—proteolytic activation dependence, quantitatively distinct receptor pharmacology vs. CCL3/CCL5, and non-redundant isoform structure—mean that no other single chemokine or recombinant product can substitute for HCC-1 without altering the biological readout.

Target (HCC-1)
Potential Substitute
Critical Mismatch
Activity governed by N-terminal proteolysis
CCL3 / CCL5 (constitutively active)
Cannot replicate protease-dependent activation switch
Distinct CCR1 affinity range and signaling bias
MIP-1α (CCL3) high-affinity CCR1 ligand
Full-length HCC-1 occupies a low-affinity niche; processed form differs in trafficking
CCL14a isoform (74 aa)
CCL14b / HCC-3 (90 aa, 16-aa insertion)
Isoform pharmacology uncharacterized; may alter receptor binding

HUMAN HCC-1 Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Proteolytic Processing Drives >10,000-Fold Gain in CCR1 Binding Affinity: CCL14a(1–74) vs. CCL14a(9–74)

The full-length CCL14a(1–74) propeptide is a low-affinity CCR1 ligand with a binding IC₅₀ > 1000 nM. Removal of the first eight N-terminal amino acids by serine proteases (urokinase-type plasminogen activator or plasmin) generates CCL14a(9–74), which binds CCR1 with an IC₅₀ of 0.10 ± 0.08 nM — a >10,000-fold affinity increase [1]. This processing also confers de novo binding to CCR5 (IC₅₀ = 0.10 ± 0.04 nM), which is entirely absent in the full-length form [1]. The functional consequence is equally dramatic: calcium mobilization EC₅₀ shifts from >300 nM (full-length) to 2.62 ± 0.84 nM (processed) at CCR1 and from undetectable to 6.45 ± 2.90 nM at CCR5 [1]. In a complementary commercial chemotaxis assay, recombinant full-length CCL14a (aa 20–93) exhibits an ED₅₀ of 200–800 ng/mL, whereas the N-terminally truncated form (aa 28–93, equivalent to 9–74) achieves an ED₅₀ of 0.15–0.75 ng/mL — approximately a 1,000-fold potency shift . No other human CC chemokine exhibits this magnitude of protease-dependent activity switching.

Proteolytic activation switch
Head-to-head
>10,000-fold increase in CCR1 binding affinity upon N-terminal truncation (IC₅₀ >1000 nM → 0.10 nM)
Reported form-dependent CCR1 affinity switch; full-length and truncated forms are functionally distinct.
Processing by uPA or plasmin; CCL14a(1–74) vs CCL14a(9–74).
Protease-dependent chemokine activation Receptor binding affinity Post-translational regulation

N-Terminal Length-Activity Profile Unique to CCL14a: Arg⁸ Removal Triggers 15-Fold Increase in CCR1 Calcium Mobilization Potency

A systematic panel of N-terminally truncated CCL14a variants reveals a uniquely steep activity cliff at residue Arg⁸ that is not observed in other CC chemokines. CCL14a(6–74) through CCL14a(8–74) display gradually improving CCR1 calcium mobilization EC₅₀ values (262 → 218 → 35.2 nM), but truncation of Arg⁸ to yield CCL14a(9–74) produces a 15-fold potency jump to EC₅₀ = 2.62 ± 0.84 nM [1]. Further truncation to CCL14a(10–74) maintains high potency (EC₅₀ = 4.32 ± 0.24 nM), while truncation beyond Pro¹⁰ (CCL14a(11–74)) reduces activity 10-fold (EC₅₀ = 40.3 nM) [1]. At CCR5, the same Arg⁸ truncation is required for any detectable activity: CCL14a(9–74) shows EC₅₀ = 6.45 ± 2.90 nM, whereas all longer forms are inactive or extremely weak [1]. This SAR profile — where a single amino acid truncation (Arg⁸) acts as an on/off switch for both CCR1 and CCR5 — is absent in CCL3, CCL4, and CCL5, whose N-terminal regions do not contain comparable regulatory cleavage sites [2]. CCL15 (HCC-2) undergoes analogous N-terminal processing but requires different proteases (cathepsin G rather than uPA/plasmin) and exhibits a distinct receptor selectivity profile (CCR1 and CCR3, not CCR5) [2].

N-terminal SAR cliff at Arg⁸
Head-to-head
Arg⁸ removal triggers 15-fold CCR1 Ca²⁺ potency jump (EC₅₀ 35.2 → 2.62 nM); also confers CCR5 activity.
Single-residue truncation controls both CCR1 and CCR5 agonism, unique among CC chemokines.
Panel of CCL14a(6–74) to (11–74) variants; Fluo-4 AM assay on transfected CHO-K1 cells.
Structure-activity relationship (SAR) N-terminal truncation Chemokine receptor activation

HCC-1 CCR1 Binding Affinity vs. MIP-1α (CCL3): 72-Fold Lower Affinity Directly Measured in Competition Binding

In a direct competition binding experiment using CCR1-transfected cells and ¹²⁵I-MIP-1α as radioligand, full-length HCC-1 displaced MIP-1α binding with an IC₅₀ of 93 nM, compared to 1.3 nM for unlabeled MIP-1α — a 72-fold lower affinity [1]. This quantitative difference was corroborated by functional assays: the optimal concentration for HCC-1-induced monocyte chemotaxis (100 nM) was approximately 100-fold higher than that of MIP-1α (1 nM) [1]. Similarly, in CD34⁺ myeloid progenitor cell proliferation assays, HCC-1 was as effective as MIP-1α but approximately 100-fold less potent [2]. These data establish that MIP-1α (CCL3) and MIP-1β (CCL4) are not interchangeable with HCC-1 for experiments requiring defined CCR1 occupancy levels. For applications where the processed form CCL14a(9–74) is used, the affinity gap to MIP-1α narrows substantially: CCL14a(9–74) binds CCR1 with IC₅₀ = 0.10 nM, which is actually 13-fold higher affinity than MIP-1α's IC₅₀ of 1.3 nM [1][3].

CCR1 affinity vs MIP-1α
Head-to-head
Full-length HCC-1 IC₅₀ = 93 nM vs MIP-1α IC₅₀ = 1.3 nM (72-fold lower affinity).
Full-length form occupies a unique low-affinity niche; processed form reverses the ranking.
¹²⁵I-MIP-1α competition binding on CCR1-transfected cells.
Receptor pharmacology Binding affinity comparison CCR1 ligand ranking

Processed CCL14a(9–74) Matches CCL5 (RANTES) in CCR1 and CCR5 Binding Affinity: Head-to-Head Pharmacological Benchmarking

In the most comprehensive single-study head-to-head comparison available, CCL14a(9–74) and CCL5 (RANTES) were evaluated side-by-side on CCR1- and CCR5-transfected cells using identical assay conditions [1]. CCL14a(9–74) demonstrated CCR1 binding IC₅₀ of 0.10 ± 0.08 nM vs. CCL5 IC₅₀ of 0.16 ± 0.03 nM (CCL14a(9–74) marginally higher affinity). For CCR5, binding affinities were nearly identical: CCL14a(9–74) IC₅₀ = 0.10 ± 0.04 nM vs. CCL5 IC₅₀ = 0.12 ± 0.03 nM. In functional calcium mobilization assays, CCL14a(9–74) was slightly more potent at CCR1 (EC₅₀ = 2.62 ± 0.84 nM vs. CCL5 EC₅₀ = 5.90 ± 2.10 nM) and also modestly more potent at CCR5 (EC₅₀ = 6.45 ± 2.90 nM vs. CCL5 EC₅₀ = 8.48 ± 0.20 nM) [1]. Despite these comparable binding and calcium flux profiles, CCL14a(9–74) and CCL5 differ in downstream signaling bias: CCL14a(9–74) effectively internalizes CCR5 from the cell surface — a property linked to its anti-HIV-1 entry activity (IC₅₀ ≈ 10.1 nM in a related modified form) — whereas CCL5-mediated CCR5 internalization exhibits different kinetics and magnitude [2][3]. This establishes CCL14a(9–74) as a CCL5-equivalent ligand in terms of receptor binding and initial signaling, but with distinct pharmacological consequences for receptor trafficking and desensitization.

Processed CCL14a vs CCL5
Head-to-head
CCL14a(9–74) matches CCL5 in CCR1 and CCR5 binding (IC₅₀ ~0.10 nM for both).
Comparable binding affinity but distinct receptor internalization and trafficking properties.
Side-by-side comparison on CCR1/CCR5-transfected CHO-K1 cells.
CCR5 pharmacology Receptor binding equivalence Chemokine comparator benchmarking

HCC-1 Plasma Concentration of 1–80 nM Is 100- to 1,000-Fold Higher Than Typical CC Chemokines: A Unique Biomarker and Experimental Variable

Human HCC-1 circulates in normal plasma at concentrations of 1–80 nM, as quantified by ELISA and Western blot analyses in healthy donors and patients with chronic renal failure [1]. This concentration range is 100- to 1,000-fold higher than that of other CC chemokines: MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5) are typically present at low picomolar concentrations (1–100 pM) in normal human plasma [2]. The high plasma abundance is a consequence of constitutive expression in multiple tissues (spleen, liver, skeletal and heart muscle, gut, bone marrow) rather than inducible expression in response to inflammatory stimuli — a pattern atypical among chemokines [1]. This constitutive, high-level expression has two direct experimental implications: (a) in vivo studies must account for a substantial endogenous HCC-1 background that is absent for most other chemokines, and (b) the high circulating concentration means that full-length HCC-1, despite its low receptor affinity (IC₅₀ = 93 nM at CCR1), may achieve physiologically relevant receptor occupancy at the upper end of its plasma concentration range (80 nM ≈ IC₅₀), potentially serving as a tonic regulator of CCR1 . No other human CC chemokine simultaneously exhibits this combination of constitutive expression and nanomolar plasma concentration, making HCC-1 unique as both a biomarker candidate and a confounding variable in chemokine-targeted therapeutic studies.

Plasma concentration
Class-level
1–80 nM in normal human plasma — 100- to 1,000-fold higher than CCL3/CCL4/CCL5.
Endogenous HCC-1 background may influence CCR1 receptor occupancy in in vivo models.
ELISA and Western blot data; constitutive expression in multiple tissues.
Plasma biomarker Constitutive expression Pharmacokinetic baseline

HUMAN HCC-1 (CCL14) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Protease-Dependent Chemokine Activation and Post-Translational Regulation Studies

HCC-1 is the only human CC chemokine known to require N-terminal proteolytic processing by uPA or plasmin to convert from a low-affinity CCR1 ligand (IC₅₀ > 1000 nM) to a high-affinity dual CCR1/CCR5 agonist (IC₅₀ = 0.10 nM). This scenario demands that researchers procure and compare both the full-length (aa 1–74 or aa 20–93) and N-terminally truncated (aa 9–74 or aa 28–93) recombinant forms to model the protease-dependent activation cascade. As demonstrated by Richter et al. (2009), the N-terminal length-activity relationship is exquisitely sensitive — a single amino acid difference (Arg⁸ present vs. absent) determines CCR5 agonism [1]. Investigators studying the uPA-plasmin system, which is implicated in cancer invasion and tissue remodeling, can use HCC-1 as a physiologically relevant readout of pericellular proteolytic activity that cannot be substituted by CCL3, CCL5, or other constitutively active chemokines.

CCR1/CCR5 Dual Receptor Pharmacology and HIV-1 Co-Receptor Internalization Studies

The processed form CCL14a(9–74) binds CCR1 and CCR5 with affinities (IC₅₀ ≈ 0.10 nM) that match or slightly exceed those of CCL5 (RANTES) [1]. Unlike CCL5, however, HCC-1's activity is conditional on proteolytic processing, providing a unique experimental control: the full-length form can be used as an inactive baseline, and conversion can be triggered by addition of plasmin or uPA. Furthermore, CCL14a(9–74) induces CCR5 internalization and blocks R5-tropic HIV-1 entry with an IC₅₀ of approximately 10.1 nM (for the modified NNY-CCL14 form), making HCC-1 a valuable tool for studying CCR5-mediated HIV entry mechanisms and receptor trafficking independently of CCL3/CCL4/CCL5 [2][3]. Researchers should specify the N-terminally truncated form (aa 9–74 or aa 28–93) for these applications.

Plasma Biomarker Discovery and Endogenous Chemokine Competition Studies

With a normal plasma concentration of 1–80 nM, HCC-1 is present at levels 100- to 1,000-fold higher than CCL3, CCL4, and CCL5 [1][2]. This extraordinary abundance makes HCC-1 a confounding variable in any in vivo study involving CCR1 or CCR5 pharmacology: at 80 nM, the full-length form approaches its CCR1 IC₅₀ of 93 nM, potentially producing tonic receptor occupancy that competes with administered ligands or therapeutics [3]. For biomarker studies, HCC-1 ELISA kits and recombinant standards are essential for accurately quantifying endogenous HCC-1 levels in plasma samples from clinical cohorts. For drug development programs targeting CCR1 or CCR5, HCC-1 should be included as a physiologically relevant competing ligand in receptor occupancy assays, as its plasma levels dwarf those of other CC chemokines.

Isoform-Specific Functional Genomics: HCC-1 (CCL14a) vs. HCC-3 (CCL14b) Discrimination

The CCL14 gene produces two isoforms via alternative splicing: CCL14a (HCC-1, 74 aa) and CCL14b (HCC-3, 90 aa), the latter containing a 16-amino-acid insertion (QTGGKPKVVKIQLKLVG) at position 27 [1]. While the receptor pharmacology of HCC-3 remains poorly characterized, the structural difference is substantial and likely impacts receptor binding, processing, or both. Researchers studying the CCL14 gene locus, the tandem CCL14-CCL15 gene cluster, or isoform-specific functions must verify which isoform their recombinant product or detection antibody recognizes. Standard HCC-1 recombinant products (e.g., Sigma H0656, R&D Systems 324-HC) correspond to CCL14a, and cross-reactivity with HCC-3 should not be assumed without vendor verification [2].

Application
Selection Property
Validation Focus
Protease-dependent chemokine activation research
N-terminal processing-dependent dual receptor agonism
Verify N-terminal sequence and protease sensitivity; compare full-length vs. truncated forms
CCR1/CCR5 pharmacology and receptor trafficking studies
Conditional CCR1/CCR5 binding with distinct internalization bias
Assess receptor binding, calcium flux, and internalization using processed CCL14a(9–74)
Plasma biomarker and receptor occupancy quantification
Exceptionally high endogenous plasma concentration (1–80 nM)
Quantify HCC-1 in research plasma matrices; account for tonic CCR1 occupancy
CCL14a vs CCL14b isoform-specific functional genomics
Isoform-discriminating sequence (16-aa insertion in CCL14b/HCC-3)
Confirm isoform identity and antibody specificity; avoid HCC-3 cross-reactivity
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